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Compound of Interest

Compound Name:
4-Bromo-2,6-

dichlorobenzaldehyde

Cat. No.: B571002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 4-Bromo-2,6-dichlorobenzaldehyde is not

readily available in public spectral databases. This guide provides a detailed predictive analysis

based on established spectroscopic principles and data from structurally analogous

compounds. The information herein is intended to serve as a robust estimation for researchers

working with this compound.

Predicted Spectroscopic Data
The following sections and tables summarize the anticipated Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-2,6-
dichlorobenzaldehyde. These predictions are derived from the analysis of substituent effects

(bromo, chloro, and aldehyde groups) on the benzaldehyde scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for a standard deuterated solvent such as Chloroform-d

(CDCl₃).

¹H NMR: The proton NMR spectrum is expected to be simple, featuring one signal for the

aldehydic proton and one signal for the two equivalent aromatic protons.
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Aldehydic Proton (CHO): The strong electron-withdrawing nature of the carbonyl group and

the adjacent chlorine atoms will significantly deshield this proton, placing its chemical shift in

the far downfield region, likely as a singlet.

Aromatic Protons (Ar-H): The two protons on the aromatic ring (at positions 3 and 5) are

chemically equivalent due to the molecule's symmetry. They will appear as a single signal, a

singlet, as there are no adjacent protons to cause spin-spin splitting. Their chemical shift will

be influenced by the deshielding effects of the halogens and the aldehyde group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the

aromatic carbons.

Carbonyl Carbon (C=O): This carbon will be highly deshielded and appear at the low-field

end of the spectrum.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to

symmetry. The carbon bearing the aldehyde group (C1) and the carbon bearing the bromine

atom (C4) will be readily identifiable. The two carbons bearing chlorine atoms (C2 and C6)

will be equivalent, as will the two carbons bearing hydrogen atoms (C3 and C5).

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-2,6-dichlorobenzaldehyde
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¹H NMR
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehydic H 10.2 - 10.5 Singlet (s) 1H

Aromatic H (H-3, H-5) 7.6 - 7.8 Singlet (s) 2H

¹³C NMR
Predicted Chemical

Shift (δ, ppm)

Carbonyl C (C=O) 188 - 192

Aromatic C-Cl (C-2,

C-6)
138 - 142

Aromatic C-CHO (C-

1)
134 - 137

Aromatic C-H (C-3, C-

5)
131 - 134

Aromatic C-Br (C-4) 128 - 132

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong carbonyl stretch of the aldehyde and

absorptions related to the substituted aromatic ring.

Table 2: Predicted IR Absorption Bands for 4-Bromo-2,6-dichlorobenzaldehyde
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Wavenumber (cm⁻¹) Vibration Type Intensity

2850 - 2950 C-H Stretch (Aldehydic) Weak

2750 - 2850
C-H Stretch (Aldehydic, Fermi

resonance)
Weak

1700 - 1720 C=O Stretch (Aldehyde) Strong

1550 - 1580 C=C Stretch (Aromatic Ring) Medium

1450 - 1480 C=C Stretch (Aromatic Ring) Medium

1000 - 1100 C-Cl Stretch Strong

550 - 650 C-Br Stretch Medium

Mass Spectrometry (MS)
The mass spectrum, typically acquired via Electron Ionization (EI), will show a characteristic

isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine

atoms.

Molecular Ion (M⁺·): The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and two chlorine atoms

(³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex isotopic cluster for the molecular ion. The most

abundant peaks will be at m/z 252 (for C₇H₃⁷⁹Br³⁵Cl₂O), with other significant peaks at m/z

254, 256, and 258, reflecting the different isotopic combinations. The monoisotopic mass is

calculated to be approximately 251.87 Da.[1]

Fragmentation: Key fragmentation pathways are expected to involve the loss of a hydrogen

radical (M-1), the loss of the formyl group (M-29), and the loss of halogen atoms.

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-2,6-dichlorobenzaldehyde
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m/z (Predicted) Proposed Fragment Ion Interpretation

252, 254, 256, 258 [C₇H₃BrCl₂O]⁺· Molecular Ion (M⁺·) cluster

251, 253, 255, 257 [C₇H₂BrCl₂O]⁺
Loss of a hydrogen radical (M-

H)⁺

223, 225, 227, 229 [C₆H₂BrCl₂]⁺
Loss of the formyl radical (M-

CHO)⁺

173, 175, 177 [C₇H₃Cl₂O]⁺
Loss of a bromine radical (M-

Br)⁺

217, 219, 221 [C₇H₃BrClO]⁺
Loss of a chlorine radical (M-

Cl)⁺

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid

aromatic aldehyde like 4-Bromo-2,6-dichlorobenzaldehyde.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh 5-10 mg of the solid 4-Bromo-2,6-dichlorobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

To ensure high-quality spectra, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup and Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 8-16) should be

averaged to obtain a good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm)

or an internal standard like tetramethylsilane (TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the

protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method, which is rapid and avoids interference from

mulling agents.[4][5]

Sample Preparation:

Place a small amount (approx. 5-10 mg) of solid 4-Bromo-2,6-dichlorobenzaldehyde
into a small vial.

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely

dissolve the solid.[4]

Using a pipette, apply one or two drops of the resulting solution to the surface of a clean,

dry IR-transparent salt plate (e.g., NaCl or KBr).
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Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid

compound on the plate.

Spectrum Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric (H₂O, CO₂) absorptions.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-

quality spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Label the significant absorption bands (peaks) with their corresponding wavenumbers

(cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for volatile and thermally stable compounds like substituted

benzaldehydes.

Sample Preparation:

Prepare a dilute solution of the sample by dissolving approximately 1-2 mg of 4-Bromo-
2,6-dichlorobenzaldehyde in 1 mL of a high-purity volatile solvent, such as

dichloromethane or ethyl acetate.

Vortex the solution to ensure it is homogeneous.

Instrumental Conditions (Typical):

Gas Chromatograph (GC):
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Injector Temperature: 250 °C

Injection Mode: Splitless (1 µL injection volume)

Carrier Gas: Helium, with a constant flow rate of approximately 1.0 mL/min.

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is generally suitable.

Oven Temperature Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then

ramp at a rate of 10-15 °C/min to a final temperature of 280-300 °C, and hold for 5-10

minutes.[6][7]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C

Transfer Line Temperature: 280 °C

Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected

fragments.

Data Analysis:

Analyze the total ion chromatogram (TIC) to determine the retention time of the

compound.

Examine the mass spectrum corresponding to the chromatographic peak.

Identify the molecular ion peak and analyze the isotopic cluster to confirm the presence

and number of bromine and chlorine atoms.

Identify major fragment ions and propose fragmentation pathways to corroborate the

structure.

Visualization of Workflow and Structure
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The following diagrams, generated using DOT language, illustrate the logical workflow for

spectroscopic analysis and the chemical structure of the target compound.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

4-Bromo-2,6-dichlorobenzaldehyde
(Solid Sample)

Dissolve in CDCl3 Cast Thin Film from CH2Cl2 Dissolve in EtOAc
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Chemical Shifts,
Multiplicity, Integration

Absorption Frequencies
(Functional Groups)

Molecular Ion,
Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 4-Bromo-2,6-
dichlorobenzaldehyde.

Caption: Chemical structure with atom numbering for NMR assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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